molecular formula C13H18N4S B11854717 1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1044145-56-3

1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11854717
CAS No.: 1044145-56-3
M. Wt: 262.38 g/mol
InChI Key: CIRWLVZASHTRTF-UHFFFAOYSA-N
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Description

1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a cycloheptyl group, a methylthio group, and a pyrazolo[3,4-d]pyrimidine core, making it a versatile scaffold for drug development and other scientific research.

Preparation Methods

The synthesis of 1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.

    Introduction of the cycloheptyl group: This step often involves nucleophilic substitution reactions where a cycloheptyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Addition of the methylthio group: This can be accomplished through thiolation reactions using reagents like methylthiolating agents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing scalable reaction conditions and cost-effective reagents .

Chemical Reactions Analysis

1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolo[3,4-d]pyrimidine core.

    Substitution: The cycloheptyl and methylthio groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, oxidizing agents for oxidation, and various nucleophiles or electrophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a versatile scaffold for the synthesis of novel compounds with potential biological activity.

    Biology: Investigated for its interactions with biological targets, including enzymes and receptors.

    Medicine: Potential use as a lead compound in drug discovery, particularly for its kinase inhibitory activity, which is relevant in cancer research.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct biological properties and make it a valuable scaffold for further research and development.

Properties

IUPAC Name

1-cycloheptyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-18-13-14-8-10-9-15-17(12(10)16-13)11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRWLVZASHTRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=NN(C2=N1)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731940
Record name 1-Cycloheptyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044145-56-3
Record name 1-Cycloheptyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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